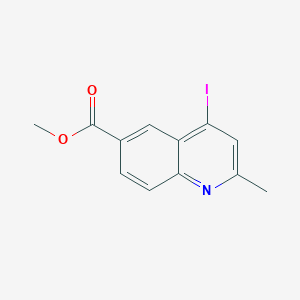
Methyl 4-iodo-2-methylquinoline-6-carboxylate
Description
Methyl 4-iodo-2-methylquinoline-6-carboxylate is an organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry This particular compound features a quinoline core with a methyl group at the 2-position, an iodine atom at the 4-position, and a methyl ester group at the 6-position
Properties
Molecular Formula |
C12H10INO2 |
|---|---|
Molecular Weight |
327.12 g/mol |
IUPAC Name |
methyl 4-iodo-2-methylquinoline-6-carboxylate |
InChI |
InChI=1S/C12H10INO2/c1-7-5-10(13)9-6-8(12(15)16-2)3-4-11(9)14-7/h3-6H,1-2H3 |
InChI Key |
VGTFMOYOFKYDQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)C(=O)OC)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-iodo-2-methylquinoline-6-carboxylate typically involves multiple steps:
Starting Material Preparation: The synthesis begins with the preparation of 2-methylquinoline. This can be achieved through the Skraup synthesis, which involves the cyclization of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Iodination: The 2-methylquinoline is then subjected to iodination at the 4-position. This can be accomplished using iodine and a suitable oxidizing agent such as iodic acid or hydrogen peroxide.
Esterification: The final step involves the esterification of the carboxylic acid group at the 6-position. This can be done using methanol and a strong acid catalyst like sulfuric acid or hydrochloric acid.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, improved safety, and higher yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The iodine atom at the 4-position makes the compound susceptible to nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and thiourea.
Oxidation Reactions: The methyl group at the 2-position can undergo oxidation to form a carboxylic acid. This can be achieved using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The ester group at the 6-position can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Reduction: Lithium aluminum hydride in dry ether at room temperature.
Major Products Formed
Substitution: Formation of 4-azido-2-methylquinoline-6-carboxylate.
Oxidation: Formation of 2-carboxyquinoline-6-carboxylate.
Reduction: Formation of 6-hydroxymethyl-4-iodo-2-methylquinoline.
Scientific Research Applications
Chemistry
In chemistry, Methyl 4-iod
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


